- Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis, Chemistry - A European Journal, 2023, 29(35),
Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)
92629-13-5 structure
Product Name:2-phenyl-1,3-oxazole-5-carbaldehyde
CAS-Nr.:92629-13-5
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD08361771
CID:800837
PubChem ID:13283021
Update Time:2025-10-28
2-phenyl-1,3-oxazole-5-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Oxazolecarboxaldehyde,2-phenyl-
- 2-phenyl-1,3-oxazole-5-carbaldehyde
- 2-PHENYLOXAZOLE-5-CARBALDEHYDE
- 2-phenyloxazole-5-carboxaldehyde
- 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
- 2-Phenyl-oxazole-5-carbaldehyde
- 92629-13-5
- SCHEMBL7450038
- Z1198177236
- F20865
- SB39977
- ONKFKUCOEAJPJA-UHFFFAOYSA-N
- CS-0249241
- AKOS005198454
- EN300-4285597
- 2-Phenyl-5-formyloxazole
- DTXSID10534583
- MFCD08361771
-
- MDL: MFCD08361771
- Inchi: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
- InChI-Schlüssel: ONKFKUCOEAJPJA-UHFFFAOYSA-N
- Lächelt: O=CC1=CN=C(C2C=CC=CC=2)O1
Berechnete Eigenschaften
- Genaue Masse: 173.047678
- Monoisotopenmasse: 173.047678
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 178
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 43.1
- XLogP3: 1.8
Experimentelle Eigenschaften
- Dichte: 1.216
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.589
2-phenyl-1,3-oxazole-5-carbaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191138-1g |
2-Phenyloxazole-5-carbaldehyde |
92629-13-5 | 95% | 1g |
$422 | 2021-08-05 | |
| TRC | P336028-10mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P336028-50mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P336028-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 100mg |
$ 230.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-1g |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-5g |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-500mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 500mg |
3807.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-250mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 250mg |
2332.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 100mg |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-50mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 50mg |
1221.18CNY | 2021-05-07 |
2-phenyl-1,3-oxazole-5-carbaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Tetramethylammonium fluoride , 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
Referenz
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ; 80 °C
Referenz
- From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen, Journal of Organic Chemistry, 2014, 79(7), 3052-3059
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ; 1 h, rt
Referenz
- Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities, Chinese Chemical Letters, 2013, 24(11), 957-961
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Iodine , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; rt
1.2 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: Sodium dithionite Solvents: Water
Referenz
- Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivatives, Chemical Papers, 2021, 75(3), 1041-1053
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referenz
- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles, European Journal of Organic Chemistry, 2018, 2018(4), 515-524
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Water , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 12 h, rt
Referenz
- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles, ACS Catalysis, 2018, 8(7), 6745-6750
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile , Water ; 24 h, rt
Referenz
- Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic Amides, Angewandte Chemie, 2011, 50(48), 11446-11450
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide , Oxygen Catalysts: Iron(III) acetylacetonate , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ; 5 h, rt
Referenz
- Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over Alkene, Journal of the American Chemical Society, 2015, 137(28), 8912-8915
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile , Water ; 5 h, rt → 60 °C
Referenz
- Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/Amides, Organic Letters, 2023, 25(20), 3812-3817
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referenz
- Synthesis, structure and spectral properties of some bisoxazoles, Khimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate , Lithium iodide Solvents: Dichloromethane ; 24 h, 1 atm, rt
Referenz
- Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides, Organic & Biomolecular Chemistry, 2018, 16(38), 7012-7018
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Dichloromethane ; 80 °C
Referenz
- 2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Benzeneseleninic acid , Oxygen Catalysts: Eosin Solvents: Acetonitrile ; 1 h, rt
Referenz
- Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic Acid, European Journal of Organic Chemistry, 2022, 2022(31),
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Oxygen , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 6 h, rt
Referenz
- Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid Catalysis, ChemPhotoChem, 2021, 5(3), 240-244
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Reagents: Oxygen ; 80 °C
1.2 Reagents: Oxygen ; 80 °C
Referenz
- Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamides, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
- Synthesis and electrophilic substitution reactions of 2-phenyloxazole, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: Cupric chloride , Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
Referenz
- Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes, Journal of Organic Chemistry, 2008, 73(12), 4746-4749
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
Referenz
- Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases, World Intellectual Property Organization, , ,
2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials
2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products
2-phenyl-1,3-oxazole-5-carbaldehyde Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
Bestellnummer:A931592
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:06
Preis ($):3249.0
Email:sales@amadischem.com
2-phenyl-1,3-oxazole-5-carbaldehyde Verwandte Literatur
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
Reinheit:99%
Menge:5g
Preis ($):3249.0